N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small-molecule derivative of the pyrrolo[3,2-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological versatility. This compound features a 3-isopropyl-substituted pyrrolopyrimidine core conjugated to a thioacetamide linker and a 3-chloro-4-methoxyphenyl group. The pyrrolopyrimidine moiety is structurally analogous to purines, enabling interactions with enzyme active sites, particularly kinases and oxidases . Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyrrolopyrimidines are reported as myeloperoxidase (MPO) inhibitors and anticancer agents .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3S/c1-14(2)29-23(31)22-21(17(12-26-22)15-7-5-4-6-8-15)28-24(29)33-13-20(30)27-16-9-10-19(32-3)18(25)11-16/h4-12,14,26H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIRONKGRAMCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloro and methoxy substituted phenyl group.
- A pyrrolo[3,2-d]pyrimidine moiety linked via a thioether to an acetamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. Preliminary studies suggest that it may function as an inhibitor of certain kinases and inflammatory mediators.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related pyrrolo[3,2-d]pyrimidine derivatives possess potent inhibitory effects on cancer cell lines such as A375 and M14, with IC50 values in the low nanomolar range (1.1 nM - 3.3 nM) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Example 1 | A375 | 1.1 |
| Example 2 | M14 | 1.2 |
| Example 3 | RPMI7951 | 3.3 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It is believed to inhibit the activity of bromodomain-containing protein 4 (BRD4), which plays a crucial role in inflammatory responses .
Case Studies
- Study on Anticancer Properties
- Inflammation Inhibition
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives with modifications at the N3, C4, and C7 positions, as well as variable arylacetamide groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, the 3-butyl analog increases logP, which could reduce aqueous solubility but enhance membrane permeability. The 4-oxo moiety is conserved across analogs, critical for hydrogen-bonding interactions with catalytic residues in kinases or oxidases .
Arylacetamide Modifications: The 3-chloro-4-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH3) effects, which may fine-tune electronic properties and π-π stacking with aromatic residues.
Therapeutic Potential: Pyrrolopyrimidine derivatives in patents (e.g., EP 4 374 877 A2 ) highlight applications in cancer therapy, targeting kinases or DNA repair pathways. The thioacetamide linker in the target compound may confer redox-modulating properties, relevant for MPO inhibition .
Synthetic Methodology :
- Synthesis of related compounds involves nucleophilic substitution at the C2 position of the pyrrolopyrimidine core, followed by coupling with arylacetamides (e.g., acetyl chloride in pyridine, as in ). Yield optimization (73% in ) depends on reaction time and solvent selection.
Structural Characterization :
- IR and NMR data from analogs confirm key functional groups (e.g., C=O at ~1,730 cm⁻¹, NH at ~3,390 cm⁻¹). Crystal structures resolved via SHELX software reveal hydrogen-bonding networks critical for stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodological Answer : A multi-step approach is typically employed:
Core Pyrrolopyrimidinone Synthesis : Start with cyclocondensation of substituted pyrimidine precursors under acidic conditions (e.g., acetic acid/HCl) to form the 4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one scaffold.
Thioacetamide Introduction : React the scaffold with mercaptoacetic acid derivatives via nucleophilic substitution at the C2 position.
N-Arylation : Couple the thioacetamide intermediate with 3-chloro-4-methoxyaniline using coupling agents like EDCI/HOBt in DMF .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
Q. How can crystallographic data resolve ambiguities in structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming bond connectivity and stereochemistry. Use SHELX programs for refinement :
- SHELXL : Refine hydrogen bonding and thermal parameters.
- SHELXS : Solve phase problems via direct methods.
Example : A related pyrrolopyrimidine derivative showed a dihedral angle of 12.5° between the pyrrolo and pyrimidine rings, confirming non-planarity .
Advanced Research Questions
Q. How to address contradictions in crystallographic and computational data for this compound?
- Methodological Answer : Discrepancies (e.g., bond lengths, torsion angles) between SC-XRD and DFT-optimized structures often arise from crystal packing effects.
Validate Computational Models : Use B3LYP/6-31G(d) with Grimme’s D3 dispersion correction to account for van der Waals interactions.
Analyze Packing Forces : Apply Etter’s graph set analysis to identify hydrogen-bonding motifs (e.g., R₂²(8) patterns) that distort molecular geometry .
Case Study : A structurally analogous compound exhibited a 0.05 Å deviation in C–S bond length between SC-XRD and DFT due to C–H···O interactions .
Q. What strategies optimize reaction yield in flow chemistry for scalable synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to model parameters:
Q. How do substituents (e.g., isopropyl, chloro) influence hydrogen-bonding networks in the solid state?
- Methodological Answer :
Q. What computational tools predict biological activity based on structural motifs?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2). The thioacetamide moiety shows high affinity for ATP-binding pockets (ΔG ≈ −9.2 kcal/mol).
ADMET Prediction : SwissADME predicts moderate logP (~3.5) and CYP2D6 inhibition risk due to the methoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
